molecular formula C25H21N7O4S B11292139 5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11292139
M. Wt: 515.5 g/mol
InChI Key: LLGWSLRRYLFQSZ-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions. Common methods involve the use of amidines and carboxylic acids, followed by cyclization with hydrazines . Industrial production methods may employ green chemistry principles, such as ultrasound or mechanochemistry, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring facilitates binding to these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its antimicrobial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which enhances its potential for diverse applications .

Properties

Molecular Formula

C25H21N7O4S

Molecular Weight

515.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline

InChI

InChI=1S/C25H21N7O4S/c33-32(34)19-12-10-18(11-13-19)29-14-16-30(17-15-29)23-21-8-4-5-9-22(21)31-24(26-23)25(27-28-31)37(35,36)20-6-2-1-3-7-20/h1-13H,14-17H2

InChI Key

LLGWSLRRYLFQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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